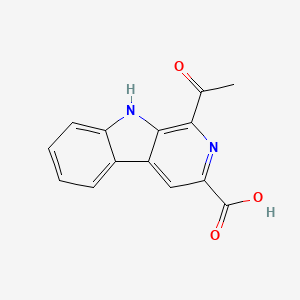

9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-acetyl-

CAS No.: 73818-29-8

Cat. No.: VC19365752

Molecular Formula: C14H10N2O3

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73818-29-8 |

|---|---|

| Molecular Formula | C14H10N2O3 |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H10N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-6,15H,1H3,(H,18,19) |

| Standard InChI Key | RMLMLEMGHAUXDM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid combines a tricyclic β-carboline framework with two critical substituents: a carboxylic acid group at position 3 and an acetyl group at position 1 (Figure 1). The β-carboline skeleton consists of a pyridine ring fused to an indole moiety, creating a planar, aromatic system that facilitates π-π stacking interactions in biological targets .

Synthetic Methodologies

Conventional Amide Coupling

The synthesis of 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives typically involves amide coupling reactions. A representative procedure uses:

-

Reactants: 1-Acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, aromatic amines.

-

Reagents: -Ethyl--(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole (HOBt).

-

Conditions: Dimethylformamide (DMF), -diisopropylethylamine (DIPEA), stirring at room temperature for 15–18 hours .

This method yields 81–83% of products but suffers from prolonged reaction times .

Ultrasound-Accelerated Synthesis

Ultrasound irradiation significantly enhances reaction efficiency (Table 1). For instance, coupling 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with phenylethanamines under ultrasound reduces reaction time to 30–40 minutes while increasing yields to 90–94% .

Table 1: Comparison of Conventional and Ultrasound-Mediated Amide Coupling

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 15–18 hours | 30–40 minutes |

| Yield (%) | 81–83 | 90–94 |

| Energy Input | Thermal | Acoustic |

The mechanism involves cavitation-induced microjetting, which accelerates reagent diffusion and collision frequency .

Mechanistic Insights into β-Carboline Formation

The formation of β-carboline derivatives like 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid is proposed to occur via a non-Pictet–Spengler pathway (Figure 2). Key steps include:

-

Imine Formation: Reaction of α-dicarbonyl compounds (e.g., methylglyoxal) with tryptophan.

-

Cyclization: Tautomerization to a 3,4-dihydro-β-carboline-3-carboxylic acid intermediate.

-

Oxidative Decarboxylation: Aromatization to yield the fully conjugated β-carboline .

In acidic conditions (pH 1.3), oxidation without decarboxylation preserves the carboxylic acid group, leading to β-carboline-3-carboxylic acids . This pathway explains the coexistence of decarboxylated and carboxylated β-carbolines in reaction mixtures.

Biological and Pharmacological Applications

Antimalarial Activity

1-Acetyl-3-carboxamide-β-carboline derivatives exhibit promising antimalarial properties. For example, 1-acetyl--phenethyl-9H-pyrido[3,4-b]indole-3-carboxamide (Table 2) demonstrates efficacy against Plasmodium falciparum strains, likely through inhibition of hemozoin formation .

Table 2: Representative 1-Acetyl-3-carboxamide-β-Carboline Derivatives

| Compound | R Group | Biological Activity |

|---|---|---|

| 3a | Phenethyl | Antimalarial |

| 3b | 4-Fluorophenethyl | Antimalarial |

| 3c | Indolylethyl | Antimalarial |

Stability and Reactivity

The acetyl and carboxylic acid groups confer unique reactivity:

-

Acetyl Group: Participates in nucleophilic acyl substitution, enabling the synthesis of amides and esters.

-

Carboxylic Acid: Facilitates salt formation with bases and conjugation with amines via coupling reagents .

Stability studies indicate that the compound is prone to decarboxylation under strongly acidic or basic conditions, necessitating careful handling during synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume